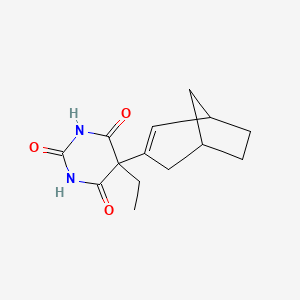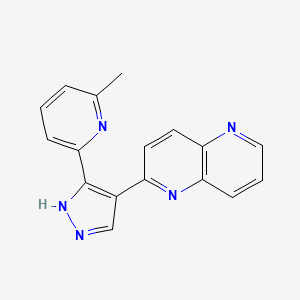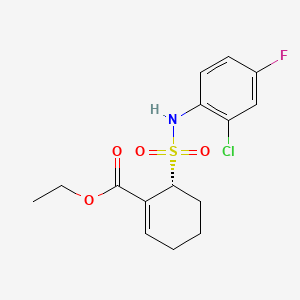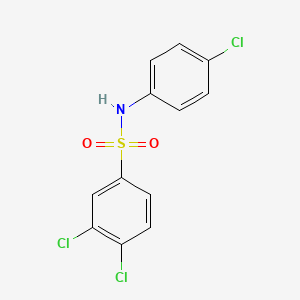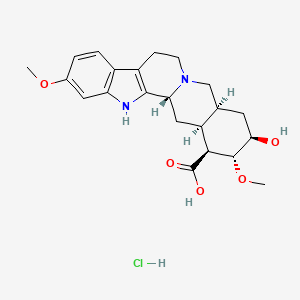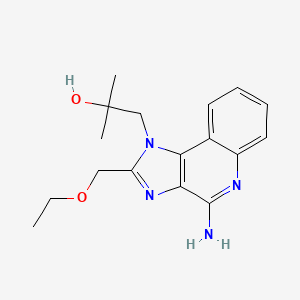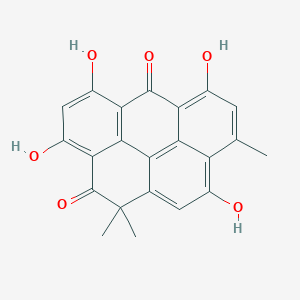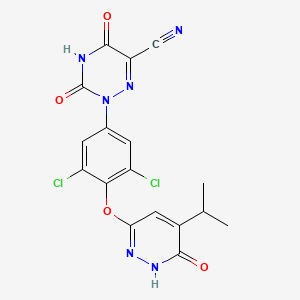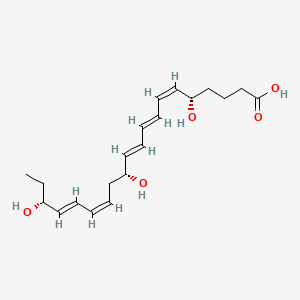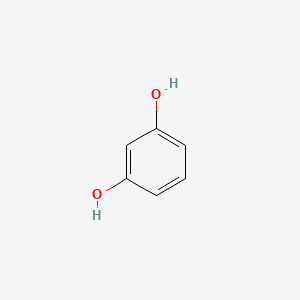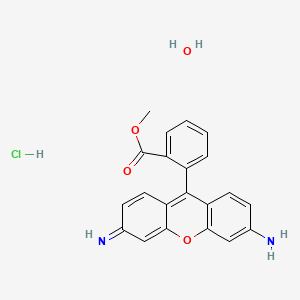
罗丹明 123
描述
Rhodamine 123 is a chemical compound and a dye. It is often used as a tracer dye within water to determine the rate and direction of flow and transport . Rhodamine dyes fluoresce and can thus be detected easily and inexpensively with instruments called fluorometers . It appears to bind to the mitochondrial membranes and inhibit transport processes, especially the electron transport chain, thus slowing down cellular respiration .
Synthesis Analysis
A general highly efficient synthesis of biocompatible rhodamine dyes and probes for live-cell multicolor nanoscopy has been reported . This approach drastically reduces the number of synthesis steps, expands the achievable structural diversity, increases overall yields, and permits gram-scale synthesis of the dyes .Molecular Structure Analysis
The molecular structure of Rhodamine 123 has been studied using various techniques. For instance, the aggregation-induced molecular conformation change of nonconjugated rhodamine derivatives has been investigated . The rotationally symmetric architecture of P-glycoprotein, which determines duality in ATP binding and Rhodamine 123 interaction, also forms the basis for the existence of two independently operating outer gates .Chemical Reactions Analysis
Rhodamine 123 has been used in biocompatible photocatalytic azide conjugation reactions inside live cells to achieve mitochondria-selective proteins labeling . The organic dyes acridine orange, fluorescein, and rhodamine 123 were developed as the biocompatible photocatalysts for the proteins labeling with aryl azides .Physical And Chemical Properties Analysis
The absorption of Rhodamine 123 peaks around 505 nm and luminescence is tunable around 560 nm when used as a laser dye . Its luminescence quantum yield is 0.90 . The fluorescence of Rhodamine 123 is highly dependent on the chemical environment .科学研究应用
1. 在癌细胞研究中的应用
罗丹明 123 已被证明在体外癌细胞中表现出选择性毒性。癌细胞持续接触罗丹明 123 会导致细胞死亡,该药物在细胞死亡前显示出从线粒体特异性到细胞质非特异性定位的转变。这种选择性毒性与其他抗肿瘤药物相比是独一无二的,并且在动物肿瘤系统中显示出前景 (Lampidis et al., 1983)。此外,罗丹明 123 被发现可以选择性地减少癌细胞的克隆生长,使其区别于其他抗癌药物 (Bernal et al., 1982)。
2. 线粒体定位和分析
罗丹明 123 是活细胞中线粒体定位的特定探针。它的荧光特性允许增强检测和监测线粒体形态和分布因各种处理或条件而发生的变化 (Johnson et al., 1980)。罗丹明 123 与流式细胞术结合使用是分析活细胞中线粒体的关键方法。它由于跨膜电位而积累在线粒体中,使其成为线粒体研究的有用探针 (Ronot et al., 1986)。
3. 研究细胞对刺激的反应
对淋巴细胞的研究表明,在刺激过程中,罗丹明 123 的摄取增加,与每个细胞中线粒体含量增加相关。这表明罗丹明 123 可用于区分循环细胞和静止细胞,这有助于对功能上不同的细胞亚群进行分类 (Darżynkiewicz et al., 1981)。
4. 癌症研究中的光毒性
已经研究了罗丹明 123 在激光照射癌细胞中的光毒性,以了解其在诱导线粒体损伤中的作用。这些研究对于探索使用罗丹明 123 和光照射的潜在癌症疗法至关重要 (Shea et al., 1990)。
5. 对癌细胞的代谢影响
罗丹明 123 已被证明对癌细胞和正常细胞的代谢产生不同的影响。它改变癌细胞的磷和葡萄糖代谢,影响线粒体 ATP 的产生,随后刺激糖酵解以满足能量需求。这种效应有助于了解罗丹明 123 在癌细胞中的作用机制 (Singer et al., 1993)。
6. 在植物细胞研究中的应用
罗丹明 123 也已被用作植物细胞中线粒体的活性染色剂。它快速且选择性地积累在线粒体中,从而能够研究活植物细胞中线粒体的形态、功能和动态 (Vannini et al., 1988)。
未来方向
Rhodamine 123 is increasingly being used in biotechnology applications such as fluorescence microscopy, flow cytometry, fluorescence correlation spectroscopy, and ELISA . The expression of Rhodamine 123 identifies different stem cell subpopulations in a canine HCC cell line . This holds excellent potential for intracellular protein network investigations .
属性
IUPAC Name |
methyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3.ClH/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20;/h2-11,22H,23H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFATKRONKHHQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90910785 | |
| Record name | Methyl 2-(6-amino-3-imino-3H-xanthen-9-yl)benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90910785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red to brown powder; [Acros Organics MSDS] | |
| Record name | Rhodamine 123 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16179 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Rhodamine 123 | |
CAS RN |
62669-70-9, 108608-81-7 | |
| Record name | Rhodamine 123 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062669709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthylium, 3,6-diamino-9-[2-(methoxycarbonyl)phenyl]-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 2-(6-amino-3-imino-3H-xanthen-9-yl)benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90910785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-diamino-9-[2-(methoxycarbonyl)phenyl]xanthylium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.879 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RHODAMINE 123 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N3CZ14C5O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



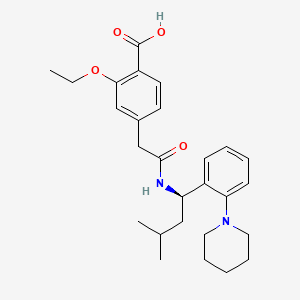
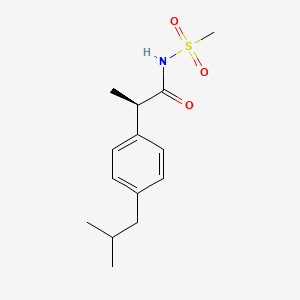
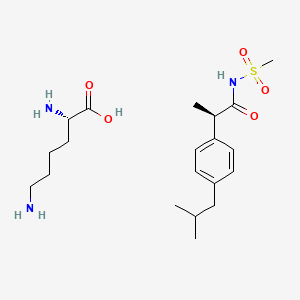
![[(3aR,4S,6aR,8R,9S,9aR,9bR)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2S)-2-methyloxirane-2-carboxylate](/img/structure/B1680521.png)
